[Gln11]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically characterized by the substitution of the amino acid at position 11 from glutamic acid to glutamine. This peptide is part of a larger family of amyloid peptides, which are implicated in the pathology of Alzheimer's disease. The beta-amyloid peptides, particularly those of lengths 40 and 42 amino acids, are known to aggregate and form plaques in the brains of individuals with Alzheimer's disease, contributing to neurodegeneration.
Beta-amyloid peptides are derived from the enzymatic cleavage of the amyloid precursor protein. The specific variant [Gln11]-beta-Amyloid (1-40) can be synthesized in laboratories for research purposes, and it is commercially available from various suppliers specializing in peptide synthesis, such as Aapptec and GenScript .
[Gln11]-beta-Amyloid (1-40) falls under the classification of neuropeptides and is specifically categorized as an amyloid peptide. It is recognized for its role in neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of [Gln11]-beta-Amyloid (1-40) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of [Gln11]-beta-Amyloid (1-40) consists of a chain of 40 amino acids with the following sequence:
[Gln11]-beta-Amyloid (1-40) can undergo various chemical reactions, primarily involving aggregation into oligomers and fibrils. These processes are influenced by environmental factors such as pH, temperature, and ionic strength.
In the context of Alzheimer's disease, [Gln11]-beta-Amyloid (1-40) contributes to neurodegeneration through several mechanisms:
Research indicates that [Gln11]-beta-Amyloid (1-40) may exhibit altered neurotoxic effects compared to its unmodified counterparts due to changes in aggregation propensity and receptor interactions.
[Gln11]-beta-Amyloid (1-40) is primarily used in research related to:
Amyloid Precursor Protein (APP) is a type I transmembrane glycoprotein that undergoes complex proteolytic processing to generate beta-amyloid (Aβ) peptides, including variant forms such as [Gln11]-Aβ(1-40). The APP gene on chromosome 21 encodes multiple isoforms, with APP695 being the predominant neuronal form lacking the Kunitz protease inhibitor (KPI) domain [6]. APP traverses the secretory pathway, moving from the endoplasmic reticulum (ER) through the Golgi apparatus to the trans-Golgi network (TGN), where its concentration peaks [6]. Proteolysis occurs via two competing pathways:
[Gln11]-Aβ(1-40) arises from genetic variations affecting codon 11 within the Aβ domain. The substitution of glutamate (Glu) to glutamine (Gln) at position 11 alters the peptide's charge and hydrogen-bonding capacity, potentially influencing APP processing kinetics and Aβ yield [8].
Table 1: APP Processing Pathways and Aβ Variant Generation
Pathway | Secretase | Cleavage Site | Products | Cellular Localization |
---|---|---|---|---|
Non-amyloidogenic | α-Secretase | Lys¹⁶-Leu¹⁷ | sAPPα, C83, P3 | Plasma membrane |
Amyloidogenic | β-Secretase | Met⁶⁷¹-Asp⁶⁷² | sAPPβ, C99 | Endosomes/TGN |
Amyloidogenic | γ-Secretase | Variable (e.g., Aβ₄₀, Aβ₄₂) | Aβ monomers (e.g., [Gln¹¹]-Aβ(1-40)) | Endosomes/Lysosomes |
β-Secretase (BACE1) Mechanism:BACE1, an aspartyl protease, cleaves APP between residues Met671 and Asp672 (APP770 numbering) in a pH-dependent manner (optimal pH 4.5). This specificity confines its activity to acidic endosomal compartments. BACE1 recognizes APP's β-secretase site (e.g., DAEFR↓HDSGY), where ↓ denotes cleavage [1] [6]. The Gln11 substitution (H→Q) alters the local sequence to DAEFR↓QDSGY, potentially modulating BACE1 binding affinity due to loss of histidine-mediated interactions [8].
γ-Secretase Mechanism:γ-Secretase is a multi-subunit intramembrane aspartyl protease complex comprising presenilin (PSEN1/2), nicastrin, PEN-2, and APH-1. It cleaves C99 within the transmembrane domain, producing Aβ peptides (e.g., Aβ40, Aβ42) and the APP intracellular domain (AICD). Cleavage occurs via processive "carboxypeptidase-like" trimming, with Aβ40 being the primary product under physiological conditions [2] [6]. Familial Alzheimer’s disease (FAD) mutations in PSEN1/2 shift γ-secretase activity toward longer, aggregation-prone Aβ42 [2]. The Gln11 substitution may alter C99 substrate presentation to γ-secretase, though experimental data remain limited.
Table 2: Secretase Complex Characteristics and Substrate Specificity
Secretase | Complex Subunits | Optimal pH | Primary Cleavage Site | Impact of [Gln¹¹] Mutation |
---|---|---|---|---|
β-Secretase | BACE1 (monomeric) | 4.5 | APP: Met⁶⁷¹-Asp⁶⁷² | Alters substrate recognition (H→Q at P1') |
γ-Secretase | PSEN1/2, Nicastrin, PEN-2, APH-1 | Neutral | C99: Val⁴⁰-Ile⁴¹ (Aβ₄₂); Thr⁴³-Val⁴⁴ (Aβ₄₀) | Potential shift in ε-cleavage efficiency |
Post-translational modifications (PTMs) critically regulate Aβ’s biophysical and pathological properties. While [Gln11]-Aβ(1-40) itself arises from genetic variation, its Gln residue can undergo further PTMs:
The Gln11 substitution fundamentally alters the metal-binding domain (residues 6–14: H/QDSGYEVHH). Wild-type Aβ coordinates Zn²⁺ via His6, His13, and His14, promoting oligomerization. Replacing His11 with Gln eliminates one metal-coordinating residue, potentially reducing Zn²⁺-driven aggregation and neurotoxicity [7] [9].
Table 3: Biophysical Properties of Wild-Type vs. [Gln¹¹]-Aβ(1-40)
Property | Wild-Type Aβ(1-40) | [Gln¹¹]-Aβ(1-40) | Functional Consequence |
---|---|---|---|
N-terminal sequence | DAEFRHDSGYEV... | DAEFRQDSGYEV... | Altered charge (−1 → 0 at residue 11) |
Metal binding affinity | High (Zn²⁺/Cu²⁺ via His6/11/13/14) | Reduced (loss of His11 ligand) | Attenuated metal-induced aggregation |
Hydrogen bonding capacity | Moderate (imidazole ring) | High (amide side chain) | Stabilized β-turn structures |
Susceptibility to PTMs | High (D7 isomerization, S8 phosphorylation) | Altered local conformation | Modulated protease resistance/clearance |
The Gln11 mutation disrupts the "HHQK" motif (residues 11–14), which is critical for:
Interactive Data Table: Comparative Aβ Variant Properties
Aβ Variant | Aggregation Rate | Neurotoxicity (in vitro) | RAGE Binding (Kd, nM) | Dominant PTMs |
---|---|---|---|---|
Wild-Type Aβ(1-40) | Moderate | High | 20–50 | IsoD7, pS8 |
[Gln¹¹]-Aβ(1-40) | Reduced | Moderate | 200–500 | N-terminal acetylation |
Osaka (E22Δ)-Aβ(1-40) | High | Severe | N/A | Enhanced oligomerization |
pS8-Aβ(1-40) | High | Severe | 100–200 | Phosphorylation cascade |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5